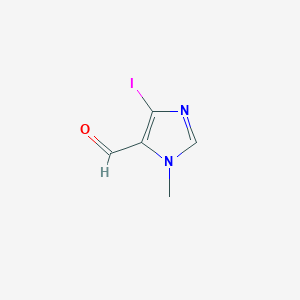
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related imidazole derivatives, such as 2-butyl-4-iodoimidazole-5-carboxaldehyde, demonstrates the compound's utility as an intermediate for creating highly functionalized imidazoles, including potent and selective angiotensin II receptor antagonists (Wittenberger et al., 1993). Another approach involves the reaction of 4-iodo-1-tritylimidazole with n-butyllithium, showcasing the utility of 4-lithio-1-tritylimidazole as a synthetic intermediate for producing imidazole-4-carboxaldehyde derivatives in good yields (Kirk, 1985).
Molecular Structure Analysis
Studies involving the mass spectrometry of imidazole-4(5)-carboxaldehyde and its derivatives highlight the characteristic fragmentation patterns of aromatic aldehydes. These patterns provide insight into the molecular structure and stability of these compounds, facilitating further structural analysis and synthetic applications (Cert et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives is evident in the copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines, leading to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is noted for its functional group compatibility, use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015).
Physical Properties Analysis
While specific studies on the physical properties of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde are not highlighted in this search, related research on imidazole derivatives provides valuable insights. For instance, the crystallographic and spectroscopic characterization of 1-phenyl-1H-imidazoles offers a deeper understanding of the structural aspects and physical behavior of these compounds (McClements et al., 2023).
Chemical Properties Analysis
The synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives reveal the compound's versatility and its potential to serve as a precursor for various biologically active molecules. These studies underscore the significant role of imidazole carbaldehydes in medicinal chemistry, offering a pathway to synthesizing imidazolium derivatives and other biologically relevant compounds (Orhan et al., 2019).
Scientific Research Applications
1. Perovskite Solar Cells
- Application Summary: 4-Iodo-1H-imidazole is used to improve the open-circuit voltages of perovskite solar cells .
- Methods of Application: 4-Iodo-1H-imidazole is introduced into a perovskite precursor to prevent defect formation in the final films .
- Results: The open-circuit voltage is significantly elevated to 1.209 V from 1.085 V. The device efficiency becomes 21.68%, which is increased by 20% in comparison with that of the control device (17.87%) .
2. Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Application Summary: 4-Imidazolecarboxaldehyde is used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
3. Preparation of Ethyl, n-dodecyl and n-hexadecyl Esters of Urocanic Acid
- Application Summary: 4-Imidazolecarboxaldehyde is used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Fabrication of Colorimetric Chemosensor
- Application Summary: 4-Imidazolecarboxaldehyde is used in the fabrication of colorimetric chemosensor .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
5. Synthesis of PET Tracers
- Application Summary: 4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
6. Enhancing the Performance of Perovskite Solar Cells
- Application Summary: 4-(Trifluoromethyl)-1H-imidazole (THI) was introduced into the perovskite precursor solution as a passivation agent . THI is a typical amphoteric compound that exhibits a strong Lewis base property due to its lone pair electrons .
- Methods of Application: It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density and increase in crystallinity of perovskite films .
- Results: The power conversion efficiency (PCE) of PSC increased from 16.49% to 18.97% due to the simultaneous enhancement of open-circuit voltage (V OC ), short circuit current density (J SC) and fill factor (FF) . After 30 days of storage, the PCE of the 0.16 THI PSC was maintained at 61.9% of its initial value, which was 44.3% for the control device .
7. Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Application Summary: 4-Imidazolecarboxaldehyde is used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
8. Preparation of Ethyl, n-dodecyl and n-hexadecyl Esters of Urocanic Acid
- Application Summary: 4-Imidazolecarboxaldehyde is used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
9. Fabrication of Colorimetric Chemosensor
- Application Summary: 4-Imidazolecarboxaldehyde is used in the fabrication of colorimetric chemosensor .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
10. Synthesis of PET Tracers
- Application Summary: 4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
11. Synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole Derivatives
- Application Summary: 4-Imidazolecarboxaldehyde is used in the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Safety And Hazards
The safety data sheet for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
5-iodo-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLLAOXIUEEBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378477 |
Source


|
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
189014-13-9 |
Source


|
| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

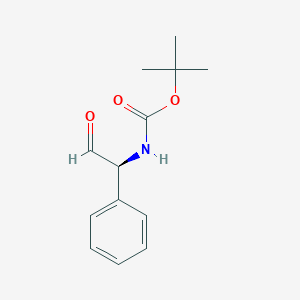
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
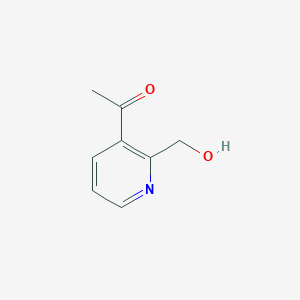
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

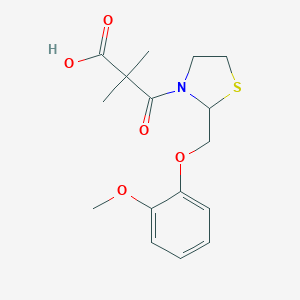
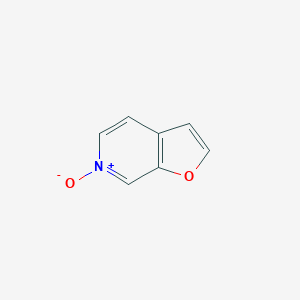
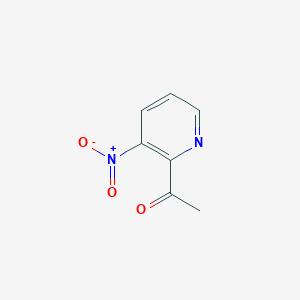


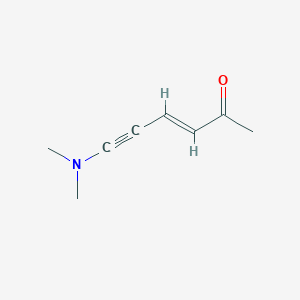


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)